molecular formula C14H16N4O2 B2763141 N-[2-(dimethylamino)pyrimidin-5-yl]-2-methoxybenzamide CAS No. 1396860-98-2

N-[2-(dimethylamino)pyrimidin-5-yl]-2-methoxybenzamide

Cat. No.: B2763141
CAS No.: 1396860-98-2
M. Wt: 272.308
InChI Key: WPFLGWMLFWWXLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(dimethylamino)pyrimidin-5-yl]-2-methoxybenzamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with a dimethylamino group at the 2-position and a methoxybenzamide moiety at the 5-position. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)pyrimidin-5-yl]-2-methoxybenzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)pyrimidin-5-yl]-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols, bases like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)pyrimidin-5-yl]-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxybenzamide moiety can enhance binding affinity through hydrophobic interactions . These interactions can modulate the activity of target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(dimethylamino)pyrimidin-5-yl]-2-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of the dimethylamino group and the methoxybenzamide moiety allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

Properties

IUPAC Name

N-[2-(dimethylamino)pyrimidin-5-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-18(2)14-15-8-10(9-16-14)17-13(19)11-6-4-5-7-12(11)20-3/h4-9H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFLGWMLFWWXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.